2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide
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Description
2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12Cl2N2OS and its molecular weight is 363.26. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation and Molecular Docking Studies
The compound 2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide is structurally related to benzofused thiazole derivatives, which have demonstrated potential in pharmacological evaluations. A study focused on the development of benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities. Through in vitro screenings, certain derivatives showed significant anti-inflammatory and antioxidant activities, underlining the therapeutic potential of benzothiazole scaffolds in designing new anti-inflammatory and antioxidant agents. Molecular docking further supported these findings by illustrating the compounds' potential mechanisms of action (Raut et al., 2020).
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives are recognized for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents. The versatility of the benzothiazole nucleus in drug discovery is highlighted by its presence in various pharmacological agents. This review emphasizes the therapeutic significance of benzothiazoles, indicating the compound's relevance in medicinal chemistry and its potential as a basis for developing new chemotherapeutic agents (Kamal et al., 2015).
Synthetic Approaches and Biological Importance
The compound's chemical class, benzothiazoles, has been studied for its broad spectrum of biological activities. Research highlights the synthesis and biological importance of benzothiazole derivatives, illustrating the compound's utility in medicinal chemistry. The focus on developing new therapeutic agents based on benzothiazole derivatives underlines the potential for creating pharmacologically active compounds with enhanced properties (Rosales-Hernández et al., 2022).
Advancements in Pharmacological Activities
Benzothiazole and its derivatives continue to be a focal point in medicinal chemistry due to their diverse pharmacological activities. Recent advancements highlight the compound's role in developing new drugs with antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The review demonstrates the ongoing research efforts to leverage the benzothiazole scaffold for future therapeutic applications, showcasing the compound's importance in drug development (Sumit et al., 2020).
Properties
IUPAC Name |
2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-7-6-12(9-14(13)19)20-17(22)15-10-23-16(21-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSZRJRXDDPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.